N-(2-aminoethyl)propanamide CAS number and properties
N-(2-aminoethyl)propanamide CAS number and properties
An In-depth Technical Guide to N-(2-aminoethyl)propanamide
Topic: N-(2-aminoethyl)propanamide CAS Number: 925-58-6 Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(2-aminoethyl)propanamide (CAS No. 925-58-6) is a bifunctional organic compound featuring both a primary amine and an amide group. This unique structural arrangement makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and specialized biochemical tools.[1] This guide provides a comprehensive technical overview of N-(2-aminoethyl)propanamide, detailing its physicochemical properties, established synthesis and analytical protocols, key applications, and essential safety information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction and Chemical Identity
N-(2-aminoethyl)propanamide is an aliphatic amide that belongs to the class of N-substituted propanamides.[1] Its structure consists of a propanoyl group attached to the nitrogen atom of an ethylenediamine moiety. This configuration provides two reactive sites: the nucleophilic primary amine and the relatively stable amide linkage, which can be subjected to further chemical transformations such as reduction or hydrolysis under specific conditions.[1]
The compound's significance stems from its application as a precursor in the development of molecules with targeted biological activity. Notably, it has been employed in the synthesis of ligands for nicotine–acetylcholine neuroreceptors (nAChRs), highlighting its potential in neuroscience and the development of therapeutics for neurological disorders.[1][2] Furthermore, its use in constructing chiral peptide nucleic acids (PNAs) demonstrates its utility in the field of biochemistry and molecular diagnostics.[1]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for N-(2-aminoethyl)propanamide are summarized below.
| Property | Value | Source |
| CAS Number | 925-58-6 | [1][3] |
| IUPAC Name | N-(2-aminoethyl)propanamide | [1][3] |
| Molecular Formula | C₅H₁₂N₂O | [1][3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Canonical SMILES | CCC(=O)NCCN | [1][3] |
| InChI Key | SUYTZMWLZYCZEF-UHFFFAOYSA-N | [1][3] |
| XLogP3 (Computed) | -0.9 | [3] |
| GHS Classification | Not Classified (as per one notification to ECHA) | [3] |
Synthesis and Manufacturing
The synthesis of N-(2-aminoethyl)propanamide can be achieved through various established organic chemistry routes. The choice of method often depends on the starting materials, desired scale, and purity requirements.
Conceptual Synthesis Pathways
Several strategies have been identified for the synthesis of N-(2-aminoethyl)propanamide:
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Direct Amination: This involves the reaction of propanamide with a suitable aminoethyl halide under basic conditions. The base is crucial for deprotonating the propanamide to facilitate nucleophilic attack.[1]
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Nucleophilic Substitution: An alternative approach where a precursor molecule undergoes a nucleophilic substitution reaction to introduce the aminoethyl group.[1]
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Reduction of Precursors: This is a highly effective method, particularly the reduction of a corresponding amide or azide. For instance, starting from N-(2-azidoethyl)propanamide, a reduction using a catalyst like palladium on carbon in a hydrogen atmosphere can yield the final product.[1] Similarly, the reduction of a higher-order amide can yield the desired amine, as demonstrated in the synthesis of related N-(aminoalkyl)cytisine compounds using diisobutylaluminium hydride ((i-Bu)₂AlH).[1][2]
The diagram below illustrates a generalized workflow for the synthesis and purification of N-(2-aminoethyl)propanamide, emphasizing the critical steps for achieving a high-purity final product.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Amide Reduction (Representative)
This protocol is adapted from methodologies used for synthesizing structurally similar compounds via amide reduction.[2]
Objective: To synthesize N-(2-aminoethyl)propanamide by reducing a suitable amide precursor.
Materials:
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Amide Precursor (e.g., 2-(N-substituted)acetamide)
-
Diisobutylaluminium hydride ((i-Bu)₂AlH), 1.0 M solution in hexanes
-
Anhydrous Toluene or Dichloromethane
-
Sodium Fluoride (NaF) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the amide precursor (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction upon adding the reducing agent.
-
Addition of Reducing Agent: Slowly add the (i-Bu)₂AlH solution (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C. The stoichiometry is key; excess reductant ensures complete conversion.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction back to 0°C and cautiously quench by the slow addition of ethyl acetate, followed by deionized water. This step safely neutralizes the reactive aluminum species.
-
Work-up: Add sodium fluoride or sodium sulfate to the mixture and stir vigorously for 1 hour. This forms a granular precipitate of aluminum salts, simplifying filtration.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and perform a standard aqueous work-up.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.
Analytical Characterization
Confirming the identity, purity, and concentration of N-(2-aminoethyl)propanamide is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for this purpose.
HPLC-MS/MS: A Robust Analytical Approach
HPLC-MS/MS offers superior selectivity and sensitivity for analyzing compounds like N-(2-aminoethyl)propanamide, especially in complex matrices. The liquid chromatography step separates the analyte from impurities, while the tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[4][5]
The diagram below outlines a typical workflow for the quantitative analysis of N-(2-aminoethyl)propanamide using HPLC-MS/MS.
Caption: Workflow for quantitative analysis by HPLC-MS/MS.
Protocol: Purity Analysis by HPLC-MS/MS (Representative)
This protocol provides a starting point for method development, based on common practices for similar amine and amide compounds.[4][6]
Objective: To determine the purity of a synthesized batch of N-(2-aminoethyl)propanamide.
Instrumentation & Materials:
-
HPLC system with a tandem quadrupole mass spectrometer (e.g., SCIEX, Agilent).
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: N-(2-aminoethyl)propanamide, dissolved in Mobile Phase A.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Mobile Phase A. Further dilute to ~5 µg/mL for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 7 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min. The gradient is designed to elute the polar analyte while washing out non-polar impurities.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine readily accepts a proton.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): 117.1 m/z ([M+H]⁺ for C₅H₁₂N₂O).
-
Product Ions (Q3): Optimize by infusing the compound, but likely fragments would result from the loss of ammonia or cleavage of the amide bond.
-
-
Data Analysis: Integrate the peak corresponding to the analyte. Purity is typically calculated as the area of the main peak divided by the total area of all peaks detected.
Applications in Research and Development
The bifunctional nature of N-(2-aminoethyl)propanamide makes it a versatile scaffold in synthetic chemistry.
Caption: Role as a versatile synthetic building block.
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Pharmaceutical Synthesis: The most prominent application is as an intermediate in synthesizing compounds targeting neuroreceptors.[1] By incorporating it into molecules like cytisine, researchers can modulate the ligand's affinity and selectivity for different nAChR subtypes, which may lead to drugs with analgesic, cholinergic, or spasmolytic effects.[1][2]
-
Biochemical Tools: It is used to synthesize chiral peptide nucleic acids (PNAs), which are synthetic analogs of DNA/RNA.[1] The N-(2-aminoethyl)glycine backbone of PNAs can be modified using this compound, allowing for the creation of probes for genetic diagnostics and research.[1]
-
Agrochemicals: Derivatives of N-(2-aminoethyl)propanamide are explored for potential use as herbicides and pesticides due to their biological activity.[1]
Biological Activity
While N-(2-aminoethyl)propanamide is primarily used as a synthetic intermediate, research indicates it possesses inherent biological activity that informs the properties of its derivatives.
-
Effects on Neuroreceptors: Studies have shown that the compound and its derivatives can interact with nicotine–acetylcholine neuroreceptors, suggesting a potential role in modulating neurotransmission.[1]
-
Antimicrobial and Anticancer Potential: Preliminary research has explored its derivatives for antimicrobial and anticancer properties, indicating that the scaffold may serve as a starting point for developing novel therapeutic agents in these areas.[1]
Safety and Handling
According to a notification to the European Chemicals Agency (ECHA), N-(2-aminoethyl)propanamide is not classified as a hazardous substance.[3] However, as a matter of good laboratory practice, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
N-(2-aminoethyl)propanamide (CAS 925-58-6) is a compound of significant utility for chemical and pharmaceutical research. Its value lies not in its direct application, but in its role as a versatile and reactive intermediate. With well-defined physicochemical properties and established synthetic and analytical pathways, it serves as a reliable building block for creating complex molecules with tailored biological activities, from novel neurological drug candidates to advanced biochemical probes. Proper handling and a thorough understanding of its chemistry are paramount for its successful application in the laboratory.
References
-
PubChem. N-(2-Aminoethyl)propanamide | C5H12N2O | CID 4551317. Available at: [Link]
-
Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. Available at: [Link]
-
SIELC Technologies. Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. Buy N-(2-aminoethyl)propanamide | 925-58-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Aminoethyl)propanamide | C5H12N2O | CID 4551317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
